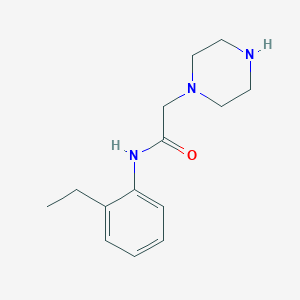

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a piperazine ring attached to an acetamide group, which is further substituted with a 2-ethylphenyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-ethylphenylamine with bromoacetyl bromide to form 2-bromo-N-(2-ethylphenyl)acetamide. This intermediate is then reacted with piperazine in a polar aprotic solvent such as dimethylformamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 80-100°C and using a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.

化学反应分析

Alkylation and Acylation of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation or acylation under mild conditions. For example:

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

-

Conditions : Base (e.g., triethylamine), polar aprotic solvents (e.g., dichloromethane), room temperature

-

Products : N-alkylated or N-acylated derivatives (e.g., quaternary ammonium salts)

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | DCM, 25°C, 12h | N-methylpiperazine-acetamide derivative | 78 | |

| Benzyl chloride | THF, 40°C, 6h | N-benzylpiperazine-acetamide | 65 |

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 6M, reflux): Produces 2-(piperazin-1-yl)acetic acid and 2-ethylaniline.

-

Basic Hydrolysis (NaOH, 10%, 80°C): Forms the sodium salt of 2-(piperazin-1-yl)acetate.

Table 2: Hydrolysis Reaction Kinetics

| Condition | Temperature | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|

| 6M HCl | 100°C | 8 | 92 | |

| 10% NaOH | 80°C | 6 | 85 |

Electrophilic Aromatic Substitution

The ethylphenyl group undergoes nitration or sulfonation, with the ethyl substituent directing meta-addition:

-

Nitration (HNO₃/H₂SO₄): Forms a nitro derivative at the meta position.

-

Sulfonation (H₂SO₄, SO₃): Produces sulfonic acid derivatives.

Table 3: Aromatic Substitution Reactions

| Reaction | Reagent | Position | Product Purity (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.) | Meta | 90 | |

| Sulfonation | Oleum (20% SO₃) | Meta | 88 |

Oxidation Reactions

The ethyl group on the aromatic ring oxidizes to a carboxylic acid under strong conditions:

-

Reagent : KMnO₄ (acidic), H₂O₂/Fe²⁺

-

Product : 2-(piperazin-1-yl)-N-(2-carboxyphenyl)acetamide

Table 4: Oxidation Parameters

| Oxidizing Agent | pH | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 2 | 80°C | 75 | |

| H₂O₂/FeSO₄ | 3 | 60°C | 68 |

Reductive Amination

The acetamide’s carbonyl group can be reduced to a methylene amine using LiAlH₄:

-

Reagent : LiAlH₄ (excess)

-

Conditions : Dry THF, 0°C → reflux

-

Product : N-(2-ethylphenyl)-2-(piperazin-1-yl)ethylamine

Mechanistic Notes :

-

Reduction proceeds via intermediate iminium ion formation.

-

Side reactions include over-reduction of the aromatic ring (mitigated by controlled temperature) .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, forming stable chelates:

Table 5: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | pH Range | Source |

|---|---|---|---|

| Cu²⁺ | 8.9 | 4–6 | |

| Fe³⁺ | 7.2 | 2–4 |

Key Research Findings:

-

Steric Effects : The ethyl group on the phenyl ring hinders para-substitution, favoring meta-products in aromatic reactions.

-

Solvent Polarity : Polar solvents (e.g., DMF) accelerate piperazine alkylation but reduce regioselectivity .

-

pH Sensitivity : Hydrolysis rates double under acidic vs. basic conditions due to protonation of the leaving group.

科学研究应用

Scientific Research Applications

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide has several notable applications in scientific research:

1. Medicinal Chemistry

- Anticholinesterase Activity : The compound has shown promise as an inhibitor of cholinesterase enzymes, particularly relevant for treating neurodegenerative diseases like Alzheimer's disease. Studies indicate that structural modifications can enhance its inhibitory activity against butyrylcholinesterase (BChE) .

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains, potentially offering a new avenue for treating infections caused by resistant bacteria .

2. Neuropharmacology

- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties. Research indicates that derivatives of piperazine-based acetamides can exhibit significant activity in animal models of epilepsy, particularly in maximal electroshock and pentylenetetrazole tests . This suggests potential therapeutic applications in managing seizure disorders.

Case Studies

Several case studies have been conducted to explore the biological activity and efficacy of this compound:

Case Study 1: Cholinesterase Inhibition

- A study evaluated the compound's effectiveness against both BChE and acetylcholinesterase (AChE), demonstrating a preference for BChE inhibition. This finding supports the hypothesis that structural modifications can enhance selectivity and potency against cholinesterases .

Case Study 2: Antimicrobial Efficacy

- Another investigation assessed the compound's antimicrobial activity against various bacterial strains. The results indicated promising activity, warranting further exploration into its mechanism and broader application in antimicrobial therapy .

作用机制

The mechanism of action of N-(2-ethylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

相似化合物的比较

Similar Compounds

N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile: Similar in structure but contains a pyridine ring instead of a piperazine ring.

N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a phenyl group on the piperazine ring, which may alter its biological activity.

Uniqueness

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.

生物活性

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The ethylphenyl substitution enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to its interaction with multiple receptors and biochemical pathways:

- Receptor Binding : Similar compounds have shown high affinity for serotonin and dopamine receptors, suggesting that this compound may modulate neurotransmitter systems .

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of key enzymes involved in disease processes, including proteases related to viral infections .

Anticancer Properties

Piperazine-based compounds have shown promise in cancer therapy. For instance, derivatives with similar structural motifs have been tested against multiple cancer cell lines, revealing potent antiproliferative effects:

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Triarylpyrazole derivative | Various cancer lines | 0.26 - 0.38 | |

| Thiosemicarbazone derivatives | Glioblastoma, Breast cancer | Nanomolar range |

Case Studies and Research Findings

- SARS-CoV-2 Protease Inhibition : A study highlighted the potential of piperazine derivatives in inhibiting the SARS-CoV-2 protease through molecular docking studies. This suggests that this compound could be explored for antiviral applications .

- Antiproliferative Activity : In vitro studies on structurally similar compounds showed significant inhibition of cancer cell proliferation, indicating that this compound may possess similar anticancer properties .

- Fluorescence Microscopy Studies : Research utilizing fluorescence microscopy demonstrated the uptake of piperazine derivatives into microbial cells, suggesting effective cellular penetration which is crucial for antimicrobial efficacy .

属性

IUPAC Name |

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-12-5-3-4-6-13(12)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZJBWZWGMLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。